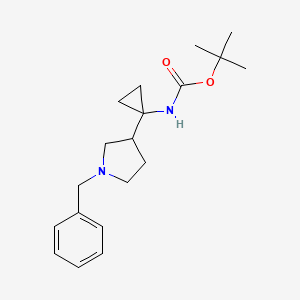

Tert-butyl (1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(1-benzylpyrrolidin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-19(10-11-19)16-9-12-21(14-16)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVBJMGOXYKNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmacological agent. The presence of the benzylpyrrolidine structure suggests that it may interact with various biological targets, making it a candidate for developing novel therapeutic agents.

1.2. Neuropharmacology

Given the presence of the pyrrolidine ring, there is potential for applications in neuropharmacology. Pyrrolidine derivatives have been linked to various neuroactive properties, including effects on neurotransmitter systems such as dopamine and serotonin . This compound could thus be explored for its impact on neurological disorders.

Synthetic Applications

Tert-butyl (1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate can serve as an intermediate in organic synthesis due to its functional groups that allow for further chemical modifications.

2.1. Synthesis of Complex Molecules

The carbamate functional group presents opportunities for reactions such as nucleophilic substitutions or coupling reactions, which can lead to the formation of more complex molecular architectures . This makes it valuable in synthetic organic chemistry for creating diverse chemical libraries.

3.1. Structural Studies

Recent computational studies have examined the steric effects of substituents on cyclopropane rings, highlighting how variations in substituents like tert-butyl can influence conformational preferences in cyclic compounds . These insights can guide the design of new compounds with desired properties.

3.2. Pharmacological Screening

While specific pharmacological studies on this compound are not extensively documented, related compounds have undergone screening against various biological targets, demonstrating significant activity profiles that warrant further investigation into this particular compound's efficacy .

Mechanism of Action

The mechanism of action of tert-butyl (1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tert-butyl carbamate derivatives. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological or synthetic relevance.

Core Structural Variations

Key Observations :

- Cyclopropane vs.

- Aromatic Substitution : The benzyl group on pyrrolidine distinguishes it from compounds with fluoropyridinyl (Compound 434) or trifluoromethyl-bipyridine (Compound 5) substituents, which may alter solubility or target binding .

- Heterocyclic Fusion : Compound 63 incorporates a fused oxazolo-oxazin system, which introduces additional hydrogen-bonding sites compared to the simpler pyrrolidine-cyclopropane framework .

Physicochemical Properties

- Solubility : The benzyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., Compound 296) .

- Stability : Boc protection generally enhances stability under basic conditions but is labile in acidic environments, a feature shared across all compared compounds .

- Synthetic Utility : The cyclopropane ring in the target compound may complicate synthetic routes compared to cyclohexane or pyridine-based analogs, requiring specialized cyclopropanation strategies .

Biological Activity

Tert-butyl (1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate, with the CAS number 1878216-50-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H28N2O2

- Molecular Weight : 316.44 g/mol

- Functional Groups : Carbamate, cyclopropane, and pyrrolidine moieties.

This compound exhibits properties typical of carbamate derivatives, which often display a range of biological activities.

Research indicates that compounds similar to this compound can interact with various biological targets. The following mechanisms have been proposed based on related studies:

- Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes involved in key metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships of various carbamate derivatives, including those with pyrrolidine structures. The findings suggested that modifications in the side chains could enhance cytotoxicity against cancer cell lines, indicating potential anticancer properties for this compound .

Neuroprotective Effects

Research has indicated that certain pyrrolidine-based compounds exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These findings suggest that this compound may possess similar neuroprotective activities .

Study 1: Cytotoxicity Assay

In a cytotoxicity assay involving various cancer cell lines, this compound exhibited IC50 values in the low micromolar range. This suggests significant anticancer potential compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 4.8 |

| A549 | 6.0 |

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. Behavioral tests indicated improved cognitive function post-treatment.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate, and what critical parameters influence yield and purity?

- Methodological Answer: The compound is synthesized via a multi-step process. A typical route involves reacting tert-butyl carbamate with 1-benzylpyrrolidine-3-carboxaldehyde in the presence of a reducing agent (e.g., sodium borohydride) in dichloromethane under an inert atmosphere. Key parameters include:

- Solvent choice (polar aprotic solvents enhance reactivity).

- Reaction temperature (controlled between 0–25°C to prevent side reactions).

- Stoichiometric ratios (excess reducing agent ensures complete conversion).

Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with pyrrolidine ring protons appearing at δ 2.5–3.5 ppm and tert-butyl carbamate protons at δ 1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 290.401 (C₁₇H₂₆N₂O₂) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain in the cyclopropane ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the cyclopropane ring formation in the synthesis of this compound?

- Methodological Answer: Low yields in cyclopropanation often arise from steric hindrance or improper ring-closure kinetics. Optimization strategies include:

- Catalyst screening : Transition metals (e.g., Pd or Cu) or organocatalysts improve ring-closure efficiency.

- Temperature modulation : High-pressure conditions (e.g., 80–100°C) accelerate [2+1] cycloaddition reactions.

- In situ monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks intermediate formation to adjust reaction time .

Q. What analytical approaches resolve contradictions in biological activity data reported for this compound across different studies?

- Methodological Answer: Discrepancies in biological activity (e.g., enzyme inhibition potency) can be addressed by:

- Standardized assays : Replicating experiments under uniform conditions (pH 7.4, 37°C) with controlled cell lines.

- Dose-response curves : Calculating IC₅₀ values across multiple replicates to assess variability.

- In silico modeling : Molecular docking (e.g., AutoDock Vina) evaluates binding interactions with target proteins, explaining potency differences due to conformational flexibility in the pyrrolidine ring .

Q. What role does the tert-butyl carbamate group play in the compound's stability under acidic or basic conditions, and how can this be experimentally validated?

- Methodological Answer: The tert-butyl group provides steric protection, preventing hydrolysis of the carbamate moiety. Stability validation involves:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–14) at 37°C for 24 hours. Monitor degradation via HPLC, quantifying remaining intact compound.

- Kinetic analysis : Calculate half-life () under acidic (e.g., gastric pH 1.2) vs. neutral conditions to guide formulation strategies.

- Mass spectrometry : Identify degradation products (e.g., free amine or CO₂ release) to confirm degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.